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molecular formula C10H16O B8534060 1-Cyclooct-2-enylethanone

1-Cyclooct-2-enylethanone

Cat. No. B8534060
M. Wt: 152.23 g/mol
InChI Key: NSNVIOQKEVYPCM-UHFFFAOYSA-N
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Patent
US07888309B2

Procedure details

At 0° C., a solution of 1-cyclooct-2-enylethanol (1.4 g, 9 mmol) in dichloromethane (20 ml) was added to pyridiniumchlorochromate (2.35 g, 11 mmol) in dichloromethane (30 ml). The resulting mixture was stirred at 20° C. during 3.5 h and filtered through Celite®. The filtrate was concentrated and the crude product purified by flash chromatography (hexane/Et2O 6:1) to give 0.7 g of 1-cyclooct-2-enylethanone (55%).
Name
1-cyclooct-2-enylethanol
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:9]([OH:11])[CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[CH:1]1([C:9](=[O:11])[CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
1-cyclooct-2-enylethanol
Quantity
1.4 g
Type
reactant
Smiles
C1(C=CCCCCC1)C(C)O
Name
Quantity
2.35 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 20° C. during 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product purified by flash chromatography (hexane/Et2O 6:1)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1(C=CCCCCC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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